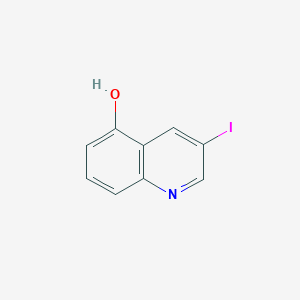

3-iodoquinolin-5-ol

Description

Properties

IUPAC Name |

3-iodoquinolin-5-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO/c10-6-4-7-8(11-5-6)2-1-3-9(7)12/h1-5,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKWLFNWHVMEHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)I)C(=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10856898 | |

| Record name | 3-Iodoquinolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261678-93-6 | |

| Record name | 3-Iodoquinolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-iodoquinolin-5-ol can be achieved through several methods. One common approach involves the iodination of quinolin-5-ol. This reaction typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the third position. Another method involves the cyclization of appropriate precursors, such as 2-aminobenzyl alcohol derivatives, followed by iodination.

Industrial production methods for this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

3-Iodoquinolin-5-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the fifth position can be oxidized to form quinolin-5-one derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form 3-iodoquinolin-5-amine using reducing agents such as lithium aluminum hydride.

Substitution: The iodine atom at the third position can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium azide or potassium cyanide can be used for this purpose.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinolin-5-one derivatives, while reduction produces amine derivatives.

Scientific Research Applications

3-Iodoquinolin-5-ol has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds. Its derivatives have shown potential as antimicrobial, antiviral, and anticancer agents.

Synthetic Organic Chemistry: The compound is used as an intermediate in the synthesis of complex organic molecules

Biological Studies: Researchers use this compound to study the biological activity of quinoline derivatives. Its derivatives are investigated for their potential to interact with biological targets, such as enzymes and receptors.

Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique properties make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 3-iodoquinolin-5-ol and its derivatives involves interactions with specific molecular targets. For instance, some derivatives may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The hydroxyl group at the fifth position and the iodine atom at the third position play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share partial structural motifs with 3-iodoquinolin-5-ol, enabling comparative insights:

*Estimated based on atomic weights. †Inferred from IUPAC name: Likely C₁₁H₁₃NO₃.

Physicochemical Properties

- Solubility: this compound’s hydroxyl group likely improves solubility in polar solvents compared to the lipophilic dioxolane and trifluoromethyl substituents in other compounds. Isoquinolin-5-amine hydrochloride’s ionic character ensures high water solubility, unlike the neutral this compound .

- Stability: The iodine atom in this compound may confer photolability, whereas the trifluoromethyl group in enhances metabolic and thermal stability.

Biological Activity

3-Iodoquinolin-5-ol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom at the third position and a hydroxyl group at the fifth position of the quinoline ring. This unique structure contributes to its biological properties, influencing its interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The hydroxyl group and the iodine atom play crucial roles in these interactions, affecting the compound's binding affinity and specificity. Some key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects.

- Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to induce oxidative stress in cancer cells, promoting apoptosis through ROS generation.

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

- Antimicrobial Activity : Research indicates that derivatives of this compound have significant antibacterial and antifungal properties, making them potential candidates for treating infections.

- Anticancer Properties : Several studies have reported the cytotoxic effects of this compound against various cancer cell lines. It shows promise as an anticancer agent due to its ability to induce apoptosis in malignant cells.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on different cancer cell lines using the MTT assay. The results indicated that the compound exhibited significant antiproliferative activity with varying IC50 values depending on the cell line tested. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 3.8 |

| Colo 205 (Colorectal) | 12.5 |

| A549 (Lung Cancer) | 15.0 |

These findings suggest that this compound could be a valuable lead compound for further development in cancer therapeutics.

Antimicrobial Activity

In another investigation focusing on antimicrobial properties, derivatives of this compound were tested against various bacterial strains. The results demonstrated potent activity against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 64 |

These results highlight the potential of this compound as an antimicrobial agent.

Applications in Medicinal Chemistry

This compound serves as a versatile building block in medicinal chemistry for synthesizing various pharmacologically active compounds. Its derivatives are under investigation for their potential use in treating infections and cancers, showcasing its importance in drug development.

Q & A

Q. What are the standard synthetic routes for 3-iodoquinolin-5-ol, and how can reaction conditions be optimized for high yield?

- Methodological Answer: The synthesis of halogenated quinoline derivatives like this compound typically involves iodination of precursor quinoline compounds. A common approach is electrophilic aromatic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media. For optimization, control reaction parameters such as temperature (e.g., 0–25°C), stoichiometry of iodinating agents, and solvent polarity (e.g., acetic acid or DCM). Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography. Yield improvements can be achieved by iterative adjustments to reaction time and catalyst loading .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming the structure, particularly the iodine substituent’s position and hydroxyl group presence. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity assessment requires high-performance liquid chromatography (HPLC) with UV detection, while infrared (IR) spectroscopy identifies functional groups (e.g., -OH stretch at ~3200 cm⁻¹). For reaction monitoring, TLC with iodine vapor visualization is practical. Always cross-reference spectral data with literature or computational predictions .

Q. How can researchers design experiments to assess the biological activity of this compound against microbial targets?

- Methodological Answer: Begin with in vitro assays such as minimum inhibitory concentration (MIC) tests against bacterial/fungal strains. Use a microdilution method in 96-well plates, including positive (e.g., ciprofloxacin) and negative controls. For cytotoxicity, employ mammalian cell lines (e.g., HEK-293) and MTT assays. Ensure dose-response curves (0.1–100 µM) and statistical validation (e.g., ANOVA with p < 0.05). Document protocols in alignment with ethical guidelines for reproducibility, including reagent sources and incubation conditions .

Advanced Research Questions

Q. What strategies should be employed when encountering contradictory data in the biological activity profiles of this compound derivatives?

- Methodological Answer: Contradictions may arise from assay variability or compound stability. Address this by:

- Replicating experiments under standardized conditions (e.g., fixed pH, temperature).

- Validating compound integrity post-assay via LC-MS.

- Using orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity.

- Applying multivariate analysis to identify confounding variables (e.g., solvent effects).

Cross-check findings with structural analogs (e.g., 5-iodoquinoline derivatives) to discern structure-activity relationships (SAR) .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model iodine’s electronic effects on regioselectivity. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura or Ullmann couplings. Molecular docking can simulate interactions with catalytic systems (e.g., Pd complexes). Validate predictions experimentally by synthesizing derivatives and comparing yields/selectivity. Tools like Gaussian or ORCA are recommended for simulations .

Q. What advanced techniques can functionalize this compound for targeted drug delivery systems?

- Methodological Answer: Explore palladium-catalyzed cross-coupling (e.g., Sonogashira, Heck) to introduce bioorthogonal handles (e.g., alkynes for click chemistry). Conjugate with polyethylene glycol (PEG) via esterification of the hydroxyl group to enhance solubility. For targeting, link to antibodies or peptides using heterobifunctional crosslinkers (e.g., NHS-PEG-maleimide). Characterize conjugates using MALDI-TOF MS and confirm binding via surface plasmon resonance (SPR) .

Q. How should researchers address solubility challenges in in vivo studies of this compound?

- Methodological Answer: Optimize solubility via co-solvent systems (e.g., DMSO:PBS mixtures) or nanoformulation (e.g., liposomes). Conduct phase solubility studies with cyclodextrins (e.g., HP-β-CD). For in vivo administration, use pharmacokinetic profiling (e.g., IV bolus with LC-MS/MS detection) to assess bioavailability. Adjust dosing regimens based on half-life (t½) and area under the curve (AUC) metrics .

Data Management and Reproducibility

Q. What protocols ensure reproducibility in synthesizing and testing this compound?

- Methodological Answer:

- Publish detailed synthetic procedures (e.g., exact molar ratios, purification gradients).

- Deposit raw spectral data in open repositories (e.g., Zenodo).

- Share code for computational models (e.g., GitHub).

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and document deviations in lab notebooks. Use platforms like Protocols.io for step-by-step workflow sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.